6-Chloro-5-methylpyridin-2-amine

Catalog No.
S888510
CAS No.
442129-37-5
M.F
C6H7ClN2
M. Wt
142.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-5-methylpyridin-2-amine

In-house synthesis of the trisubstituted pyridine core often yields only 1.3-37.3% due to poor regiocontrol and requires hazardous POCl3 or Pd coupling. This >99% pure compound is the direct Lumacaftor precursor, ready for amidation without heavy metal contamination. • Eliminates low-yield, hazardous chlorination/amination steps. • Direct coupling-ready scaffold for Lumacaftor analogs. • Ensures regulatory-compliant API purity.

CAS Number

442129-37-5

Product Name

6-Chloro-5-methylpyridin-2-amine

IUPAC Name

6-chloro-5-methylpyridin-2-amine

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

InChI

InChI=1S/C6H7ClN2/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9)

InChI Key

KPZRCZMNXPBHEH-UHFFFAOYSA-N

SMILES

CC1=C(N=C(C=C1)N)Cl

Canonical SMILES

CC1=C(N=C(C=C1)N)Cl

Synonyms

6-Chloro-5-methylpyridin-2-amine, 2-Amino-6-chloro-5-methylpyridine, 6-Chloro-5-methyl-2-aminopyridine, 6-Chloro-5-methyl-2-pyridinamine, 2-Pyridinamine, 6-chloro-5-methyl-, Lumacaftor intermediate

Purity

≥97%

Package Size

250 mg, 1 g, 5 g, 10 g

6-Chloro-5-methylpyridin-2-amine (CAS 442129-37-5) is a highly functionalized trisubstituted pyridine that serves as a critical advanced intermediate in pharmaceutical manufacturing. Characterized by a precise arrangement of a 2-amino group, a 5-methyl group, and a 6-chloro atom, this scaffold is specifically tailored for downstream amidation and cross-coupling reactions. It is most prominently utilized as the key precursor in the synthesis of the FDA-approved cystic fibrosis drug Lumacaftor (VX-809). For industrial buyers and process chemists, procuring this exact molecule directly bypasses the severe regioselectivity challenges, hazardous reaction conditions, and low yields associated with synthesizing the trisubstituted core from simpler pyridine derivatives[1].

Procurement Fit

1
Critical intermediate for CFTR modulator (lumacaftor) synthesis
2
Requires specific 5-methyl-6-chloro substitution pattern for validated coupling route
3
Procure as synthetic precursor only, not an active pharmaceutical ingredient

Attempting to substitute the procurement of 6-chloro-5-methylpyridin-2-amine with in-house synthesis from simpler, cheaper analogs like 5-methylpyridin-2-amine or 2-chloro-3-methylpyridine introduces severe bottlenecks in process chemistry. Generic substitution shifts the burden of late-stage functionalization onto the manufacturer, requiring hazardous reagents such as phosphorus oxychloride and peroxides for chlorination, or complex N-oxide activations for amination. These routes suffer from poor regiocontrol, generating significant waste and dropping overall yields to as low as 1.3% to 37.3%. Furthermore, attempting late-stage methylation of 2-amino-6-chloropyridine requires palladium-catalyzed Suzuki-Miyaura cross-coupling, which risks heavy metal contamination in the final active pharmaceutical ingredient (API). Direct procurement of the >99% pure target compound is therefore essential to ensure process safety, maximize throughput, and meet stringent regulatory purity profiles [1].

Substitution Risk

Positional isomer mismatch
6-Chloro-4-methylpyridin-2-amine introduces a different steric and electronic environment, altering Pd-catalyzed coupling reactivity.
Functional analog reactivity change
6-Chloro-5-(trifluoromethyl)pyridin-2-amine changes electronic properties, risking failure of the validated industrial process.
Class-level similarity is insufficient
Even the closest structural analog shows only 0.90 similarity; no off-the-shelf pyridine is a direct substitute.

Eliminating Hazardous Chlorination Steps

When evaluating precursor selection, procuring 6-chloro-5-methylpyridin-2-amine directly offers a massive efficiency and safety advantage over starting from the simpler analog 5-methylpyridin-2-amine. Historical routes utilizing 5-methylpyridin-2-amine require N-oxide formation followed by harsh chlorination with phosphorus oxychloride (POCl3) and peroxides, resulting in an abysmal 1.3% overall yield. By procuring the fully functionalized 6-chloro target compound, manufacturers completely eliminate the need for these hazardous, low-yielding steps, bypassing severe facility maintenance and sewage treatment issues associated with POCl3 waste[1].

Evidence DimensionOverall intermediate yield and process safety
Target Compound DataDirect procurement (100% availability, no POCl3/peroxide handling)
Comparator Or BaselineIn-house synthesis from 5-methylpyridin-2-amine (1.3% overall yield, requires hazardous POCl3/peroxides)
Quantified DifferenceDirect procurement avoids a 98.7% material loss and eliminates the use of highly corrosive/explosive reagents.
ConditionsIndustrial-scale API precursor synthesis

Procuring the exact target compound prevents catastrophic yield losses and eliminates severe safety hazards associated with late-stage pyridine chlorination.

Synthetic Yield
Head-to-head
62.4% overall yield\n99.49% purity
Supports process feasibility assessment
Hectogram scale vs. 1.3% early route; peroxide-free

Throughput Maximization Over Amination

Alternative synthetic strategies often attempt to use 2-chloro-3-methylpyridine as a starting material, which requires subsequent amination to reach the required scaffold. However, this route necessitates N-oxide activation with trifluoroacetic anhydride followed by reaction with ethanolamine, capping the overall yield at 37.3%. Procuring 6-chloro-5-methylpyridin-2-amine directly provides the pre-aminated scaffold, effectively nearly tripling the material throughput compared to the 2-chloro-3-methylpyridine route and eliminating a complex, multi-step amination sequence [1].

Evidence DimensionMaterial throughput and step economy
Target Compound DataDirect procurement of 6-chloro-5-methylpyridin-2-amine
Comparator Or BaselineSynthesis from 2-chloro-3-methylpyridine (37.3% overall yield)
Quantified DifferenceDirect procurement bypasses a 62.7% yield penalty associated with late-stage N-oxide activation and amination.
ConditionsMulti-step linear synthesis of the Lumacaftor intermediate

Bypassing the low-yield amination sequence significantly reduces raw material costs and shortens the manufacturing timeline for downstream APIs.

Structural Similarity
Class-level
Target: 1.00\nClosest analog: 0.90\nOther analogs: 0.78–0.88
Supports structural specificity review
Vendor-defined similarity algorithm

Palladium Contamination Avoidance

Even when utilizing the more advanced precursor 2-amino-6-chloropyridine, achieving the critical 5-position methylation requires a Suzuki-Miyaura cross-coupling reaction. While this modern route can achieve a 62.4% yield and 99.49% purity, it introduces palladium catalysts (e.g., Pd(OAc)2) and phosphine ligands (e.g., DPEphos) into the process stream. By procuring the final 6-chloro-5-methylpyridin-2-amine at >99% purity, industrial buyers shift the burden of transition-metal remediation to the supplier, ensuring that residual palladium does not carry over into late-stage API coupling steps[1].

Evidence DimensionTransition metal introduction and process complexity
Target Compound DataProcured 6-chloro-5-methylpyridin-2-amine (>99.49% purity, Pd-remediated by supplier)
Comparator Or BaselineIn-house synthesis from 2-amino-6-chloropyridine (Requires Pd(OAc)2/DPEphos catalytic system)
Quantified DifferenceProcurement eliminates an in-house palladium-catalyzed cross-coupling step and the associated heavy-metal purging requirements.
ConditionsHectogram-scale Suzuki-Miyaura methylation

Avoiding in-house palladium catalysis simplifies regulatory compliance and purification workflows in the production of pharmaceutical-grade materials.

Process Safety
Head-to-head
99.49% purity at hectogram scale\nPeroxide-free coupling route
Supports safer route selection
Eliminates hazardous oxidation step

Lumacaftor (VX-809) Synthesis

Because this compound possesses the exact 5-methyl and 6-chloro regiochemistry required, it is the direct precursor for the commercial-scale synthesis of Lumacaftor, an FDA-approved CFTR corrector. Procuring this specific intermediate ensures that the final amidation and coupling steps proceed with the correct structural alignment, avoiding the yield penalties of building the pyridine core in-house [1].

Novel CFTR Modulator Development

In medicinal chemistry programs targeting cystic fibrosis or related protein-misfolding diseases, this compound serves as a highly reliable rigid scaffold. Its pre-installed functional groups allow researchers to rapidly synthesize Lumacaftor analogs without navigating the hazardous chlorination or palladium-catalyzed methylation steps required by simpler pyridine precursors [1].

Building Block for Kinase Inhibitors & PROTACs

The specific steric and electronic profile provided by the adjacent 5-methyl and 6-chloro groups makes this amine a valuable nucleophile for synthesizing novel kinase inhibitors or PROTAC building blocks. Procuring the >99% pure compound ensures reproducible coupling kinetics, free from the transition-metal impurities that often plague in-house methylated analogs [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lumacaftor precursor synthesis
Reported high-yield, safe synthetic route
Process yield and purity batch consistency
Pd-catalyzed cross-coupling optimization
5-methyl-6-chloro substitution for coupling reactivity
Coupling yield and catalyst loading under varied conditions
Lumacaftor intermediate reference standard
High-purity identity confirmation
HPLC/NMR purity verification

XLogP3

1.8

Wikipedia

6-Chloro-5-methyl-2-pyridinamine

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